molecular formula C17H17FN4O2 B7111049 N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide

N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide

Cat. No.: B7111049
M. Wt: 328.34 g/mol
InChI Key: JFAOYRQFYAVVFX-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused with other ring systems, and functional groups such as a fluoro and methoxy substituent on the phenyl ring.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-24-16-5-2-10(6-13(16)18)21-17(23)22-11-3-4-15(22)12-8-19-9-20-14(12)7-11/h2,5-6,8-9,11,15H,3-4,7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAOYRQFYAVVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2C3CCC2C4=CN=CN=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazine ring, followed by the introduction of the phenyl ring with fluoro and methoxy substituents. Key steps include:

    Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Ring: The phenyl ring with fluoro and methoxy groups can be introduced via substitution reactions.

    Final Coupling: The final step involves coupling the triazine ring with the substituted phenyl ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazine ring or other parts of the molecule.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups on the phenyl ring.

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[721

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its tricyclic structure could be useful in developing new materials with unique properties.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and specificity. The triazine ring may interact with specific amino acid residues in the target protein, leading to inhibition or activation of the protein’s function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide
  • N-(4-fluorophenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide

Uniqueness

N-(3-fluoro-4-methoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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